molecular formula C13H11ClFN3 B11052191 2-amino-1-(3-chloro-4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

2-amino-1-(3-chloro-4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B11052191
M. Wt: 263.70 g/mol
InChI Key: BEMCENOSTBNQRG-UHFFFAOYSA-N
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Description

    Reactants: Intermediate from Step 1, ammonia

    Conditions: Ammonia gas bubbled through the reaction mixture at room temperature

  • Step 3: Formation of the Carbonitrile Group

      Reactants: Intermediate from Step 2, cyanogen bromide

      Conditions: Stirring at low temperature (0-5°C)

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to enhance production rates and ensure consistent quality.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-amino-1-(3-chloro-4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole core, followed by the introduction of the amino, chloro, and fluoro substituents. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

    • Step 1: Formation of the Pyrrole Core

        Reactants: 3-chloro-4-fluoroaniline, acetylacetone

        Catalyst: Acid catalyst (e.g., hydrochloric acid)

        Conditions: Reflux in ethanol

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation: : The compound can undergo oxidation reactions, typically involving the amino group.

        Reagents: Hydrogen peroxide, potassium permanganate

        Conditions: Aqueous or organic solvents, controlled temperature

    • Reduction: : Reduction reactions can target the nitrile group to form primary amines.

        Reagents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst

        Conditions: Anhydrous conditions, room temperature to moderate heating

    • Substitution: : The chloro and fluoro substituents can participate in nucleophilic substitution reactions.

        Reagents: Sodium methoxide, potassium tert-butoxide

        Conditions: Organic solvents like dimethyl sulfoxide (DMSO), elevated temperatures

    Major Products

      Oxidation: Formation of nitroso or nitro derivatives

      Reduction: Formation of primary amines

      Substitution: Formation of various substituted derivatives depending on the nucleophile used

    Scientific Research Applications

    Chemistry

    In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

    Biology

    In biological research, 2-amino-1-(3-chloro-4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine

    In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.

    Industry

    In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique properties may contribute to the development of new materials with desirable characteristics.

    Mechanism of Action

    The mechanism of action of 2-amino-1-(3-chloro-4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

    Comparison with Similar Compounds

    Similar Compounds

      2-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-3-carbonitrile: Lacks the dimethyl groups, potentially altering its biological activity and chemical reactivity.

      2-amino-1-(3-chloro-4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carboxamide: Contains a carboxamide group instead of a carbonitrile, which may affect its solubility and interaction with biological targets.

      2-amino-1-(3-chloro-4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carboxylic acid: The carboxylic acid group introduces different chemical properties, such as acidity and hydrogen bonding potential.

    Uniqueness

    The presence of both chloro and fluoro substituents, along with the dimethyl groups and the carbonitrile functionality, makes 2-amino-1-(3-chloro-4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile unique. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

    Properties

    Molecular Formula

    C13H11ClFN3

    Molecular Weight

    263.70 g/mol

    IUPAC Name

    2-amino-1-(3-chloro-4-fluorophenyl)-4,5-dimethylpyrrole-3-carbonitrile

    InChI

    InChI=1S/C13H11ClFN3/c1-7-8(2)18(13(17)10(7)6-16)9-3-4-12(15)11(14)5-9/h3-5H,17H2,1-2H3

    InChI Key

    BEMCENOSTBNQRG-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(N(C(=C1C#N)N)C2=CC(=C(C=C2)F)Cl)C

    Origin of Product

    United States

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